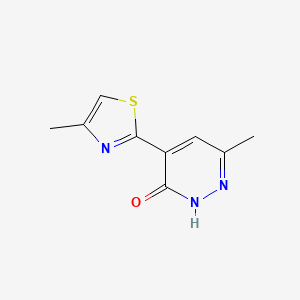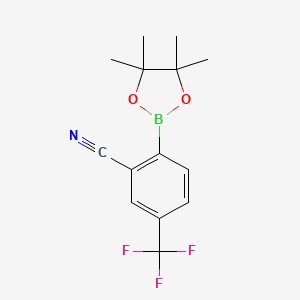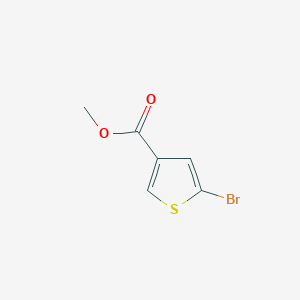![molecular formula C22H24N2O5 B1463315 Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]- CAS No. 142810-19-3](/img/structure/B1463315.png)
Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-
説明
“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-” is a compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 . It is also known by other names such as fmoc-gly-oh, fmoc-glycine, n-9h-fluoren-9-ylmethoxy carbonyl glycine, n-fmoc-glycine, fmoc-dl-glycine, n-9-fmoc-l-glycine, n-alpha-fmoc-glycine, fmoc-gly, and n-9-fluorenylmethoxycarbonyl glycine .
Molecular Structure Analysis
The IUPAC name for this compound is 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid . The SMILES representation is OC(=O)CNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point of 175.0 to 178.0 °C and is almost transparent in methanol .科学的研究の応用
Plant Stress Resistance
- Glycine betaine (GB) and proline accumulation in plants respond to environmental stresses such as drought and salinity, potentially enhancing stress tolerance. Although their roles in osmotolerance remain under debate, genetic engineering and exogenous application of these compounds have shown promise in improving plant resilience to stress conditions (Ashraf & Foolad, 2007).
Anti-inflammatory and Immunomodulatory Effects
- L-Glycine exhibits multiple protective effects, including anti-inflammatory, immunomodulatory, and direct cytoprotective actions. It suppresses the activation of inflammatory cells, stabilizes plasma membrane potential, and blocks necrotic cell death, suggesting its potential as a therapeutic strategy for inflammatory diseases (Zhong et al., 2003).
Metabolic Regulation
- Dietary Glycine is critical for glutathione synthesis, influencing health protection broadly. Its supplementation has shown potential in improving endothelial function, preventing cardiac hypertrophy, and controlling metabolic syndrome, highlighting its role beyond being a mere osmolyte (McCarty, O’Keefe, & DiNicolantonio, 2018).
Neurotransmission and Cognitive Function
- GLYX-13, acting as an NMDA receptor glycine site functional partial agonist, enhances cognition and shows antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists. This suggests a significant role of glycine in modulating synaptic plasticity and potentially treating affective disorders (Moskal et al., 2014).
Environmental and Health Impacts of Glycine Derivatives
- The environmental impacts of glyphosate, a glycine derivative, have been extensively reviewed, with considerations on its minimal contamination risk compared to other herbicides and its role in promoting no-tillage agriculture. However, the emergence of glyphosate-resistant weeds and potential transgene flow raise environmental concerns (Cerdeira & Duke, 2006).
Safety And Hazards
特性
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMPPRIMKZLKTB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223662 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-Gly-OH | |
CAS RN |
142810-19-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142810-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



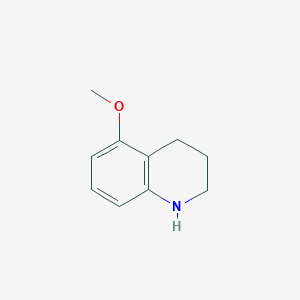
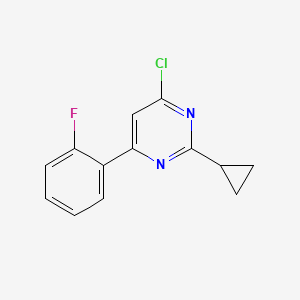




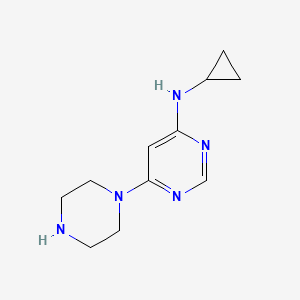
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)
